molecular formula C7H14ClN5 B15218749 5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine hydrochloride

5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine hydrochloride

Cat. No.: B15218749
M. Wt: 203.67 g/mol
InChI Key: VCBJMOBANSXGIT-UHFFFAOYSA-N
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Description

5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine hydrochloride is a chemical compound that belongs to the class of tetrazines Tetrazines are known for their unique chemical properties, particularly their ability to undergo inverse electron demand Diels-Alder (IEDDA) reactions with strained alkenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine hydrochloride typically involves the formation of the tetrazine ring followed by the introduction of the pentan-1-amine moiety. One common method involves the reaction of hydrazine derivatives with nitriles to form the tetrazine ring. The resulting tetrazine is then reacted with pentan-1-amine under acidic conditions to yield the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .

Chemical Reactions Analysis

Types of Reactions

5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for 5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine hydrochloride involves its participation in IEDDA reactions. The tetrazine moiety acts as a diene, reacting with strained alkenes (dienophiles) to form stable adducts. This reaction is highly specific and occurs rapidly under mild conditions, making it ideal for bioorthogonal applications. The molecular targets are typically strained alkenes that have been introduced into biological systems or materials .

Comparison with Similar Compounds

Similar Compounds

  • (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride
  • 5-(4-(1,2,4,5-Tetrazin-3-yl)benzylamino)-5-oxopentanoic acid
  • 3,6-Bis(methoxycarbonyl)-1,2,4,5-tetrazine

Uniqueness

5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine hydrochloride is unique due to its specific structure, which combines the reactivity of the tetrazine ring with the functional versatility of the pentan-1-amine moiety. This combination allows for a wide range of chemical modifications and applications, particularly in bioorthogonal chemistry and material science .

Properties

Molecular Formula

C7H14ClN5

Molecular Weight

203.67 g/mol

IUPAC Name

5-(1,2,4,5-tetrazin-3-yl)pentan-1-amine;hydrochloride

InChI

InChI=1S/C7H13N5.ClH/c8-5-3-1-2-4-7-11-9-6-10-12-7;/h6H,1-5,8H2;1H

InChI Key

VCBJMOBANSXGIT-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C(N=N1)CCCCCN.Cl

Origin of Product

United States

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